molecular formula C7H8F3N3 B066125 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine CAS No. 175205-68-2

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine

Cat. No. B066125
M. Wt: 191.15 g/mol
InChI Key: DCWFZFNVIDBWHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine and related compounds involves complex chemical reactions. A notable example is the use of 2-(1-methylhydrazinyl)pyridine as a directing group in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation reactions, which allows for the formation of complex isoquinoline backbones through reactions with terminal or internal alkynes followed by annulation. These reactions demonstrate a broad substrate scope and high regioselectivity, with the directing group being reductively removable under mild conditions (Shengxian Zhai et al., 2017).

Molecular Structure Analysis

The molecular and crystal structures of similar pyridine derivatives have been extensively studied. X-ray diffraction and quantum chemical DFT analysis have been utilized to determine the structures, revealing nearly planar pyridine subunits and specific hydrogen bonding patterns that influence the formation of dimers and layers within the crystal structure. These structural insights are critical for understanding the compound's behavior and potential for crystal engineering strategies (E. Kucharska et al., 2013).

Scientific Research Applications

Chemistry and Structural Properties

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, as a pyridine derivative, is part of a significant class of compounds in chemistry. The chemistry of compounds containing pyridine structures, like 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, is marked by fascinating variability. These compounds are involved in the formation of various complex compounds with diverse properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. The review by Boča, Jameson, and Linert (2011) explores the vast chemistry and properties of these compounds, emphasizing their versatility and potential for further scientific exploration (Boča, Jameson, & Linert, 2011).

Catalysis and Organic Synthesis

The heterocyclic N-oxide derivatives, including those synthesized from pyridine, have demonstrated significant versatility in organic synthesis and catalysis. They serve as synthetic intermediates and play a crucial role in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis. Li et al. (2019) emphasize the importance of these compounds in recent advances in chemistry and drug development investigations, underlining their potential in medical applications as well (Li et al., 2019).

Medicinal and Biological Significance

Pyridine derivatives, including 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, have been acknowledged for their substantial medicinal importance. Altaf et al. (2015) and Abu-Taweel et al. (2022) emphasize the variety of biological activities these derivatives exhibit, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These compounds also show high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species (Altaf et al., 2015); (Abu-Taweel et al., 2022).

Potential in Analytical Chemistry

The derivatives of pyridine, like 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, have been shown to be of great interest in analytical chemistry, particularly as chemosensors. Their capacity to form coordination as well as hydrogen bonds makes them suitable candidates for use as exquisite sensing materials. They have been employed in the synthesis of optical sensors due to these properties, with a range of applications in environmental, agricultural, and biological samples. The review by Jindal and Kaur (2021) provides insight into these applications, highlighting the significant potential of pyridine derivatives in this field (Jindal & Kaur, 2021).

Future Directions

The future directions for “2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine” could involve its use in other chemical reactions, given its effectiveness as a bidentate directing group .

properties

IUPAC Name

1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWFZFNVIDBWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380651
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine

CAS RN

175205-68-2
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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